molecular formula C4H9NO B3057186 1-Aminobutan-2-one CAS No. 77369-28-9

1-Aminobutan-2-one

Cat. No. B3057186
CAS RN: 77369-28-9
M. Wt: 87.12 g/mol
InChI Key: QCWWEZIJUCPALZ-UHFFFAOYSA-N
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Description

1-Aminobutan-2-one, also known as 1-Amino-2-butanone, is a chemical compound with the molecular formula C4H9NO . It has an average mass of 87.120 Da and a monoisotopic mass of 87.068413 Da . It is also known by other names such as 1-Amino-2-butanon in German, 1-Amino-2-butanone in French, and 2-Butanone, 1-amino- in English .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom . The structure can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Analytical Method Development in Agriculture

1-Aminobutan-2-one, also known as 2-aminobutane, has been studied for its role in controlling certain potato-tuber diseases. Scudamore (1980) developed a sensitive analytical method to determine the residues of 2-aminobutane in potatoes. This method involved distillation, dansylation, and detection through high-performance liquid chromatography with fluorescence detection, achieving a recovery rate of approximately 92% from treated potatoes (Scudamore, 1980).

Pharmaceutical Stereometry and Synthesis

The stereometry of Ethambutol, a compound containing 2-aminobutan-1-ol, was studied by Blessington and Beiraghi (1990). They conducted chiral chromatography to determine the absolute stereochemistry of Ethambutol, which plays a crucial role in its pharmaceutical effects (Blessington & Beiraghi, 1990).

Biochemical Hydrolysis Studies

Finn et al. (1984) identified 1-Amino-4-hydroxybutan-2-one as a major product from the hydrolysis of clavulanic acid. This study explored the chemical transformations under various conditions, such as acidic, alkaline, or neutral solutions, and examined the formation of other products like pyrazines (Finn et al., 1984).

Chemical Interaction Studies

Pathak, Patil, and Pradhan (1987) conducted a study on the excess volume of mixing for 1-aminobutane with chloroform. This research contributes to understanding the chemical interactions and bonding behavior, particularly highlighting the role of hydrogen bonding in these mixtures (Pathak et al., 1987).

Biofuel Research

Bastian et al. (2011) explored the application of this compound in biofuel production. They engineered specific enzymes to enable anaerobic production of isobutanol, a potential biofuel, from glucose, demonstrating a critical advance in biofuel commercialization (Bastian et al., 2011).

Synthesis of Amino Acids

Hernández et al. (2017) utilized this compound in the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid. They used a biocatalytic approach combining aldol reaction and transamination, showcasing the potential of this compound in synthesizing important chiral building blocks (Hernández et al., 2017).

Industrial Applications in Polymer Science

Angiolini et al. (1997) explored the use of this compound in copolymeric systems for photoinitiators in ultraviolet-curable pigmented coatings. This research contributes to the development of advanced materials and coatings in the polymer industry (Angiolini et al., 1997).

Safety and Hazards

The safety data sheet for a related compound, ®-(−)-2-Amino-1-butanol, indicates that it is combustible and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Similar precautions should be taken when handling 1-Aminobutan-2-one.

properties

IUPAC Name

1-aminobutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWWEZIJUCPALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469334
Record name 1-aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77369-28-9
Record name 1-Amino-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77369-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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